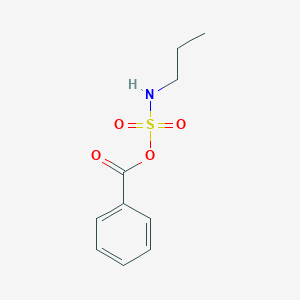

Propylsulfamoyl benzoate

Description

However, alkyl benzoates (e.g., methyl, ethyl, propyl, butyl benzoates) are esters derived from benzoic acid and alcohols. For example:

- Propyl benzoate (C₆H₅COOCH₂CH₂CH₃) is a benzoic acid ester with a propyl group.

- Benzyl benzoate (C₆H₅COOCH₂C₆H₅) and hexyl benzoate (C₆H₅COOCH₂CH₂CH₂CH₂CH₂CH₃) are structurally similar but differ in their alkyl chain lengths and functional groups .

These compounds are widely used in cosmetics, pharmaceuticals, and industrial applications due to their solubility, stability, and low toxicity .

Properties

IUPAC Name |

propylsulfamoyl benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-8-11-16(13,14)15-10(12)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBWWNTWUYRAKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)OC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propylsulfamoyl benzoate typically involves the reaction of benzoic acid derivatives with propylamine and sulfonyl chloride. The general reaction can be represented as follows:

Step 1: Benzoic acid is first converted to its acid chloride using thionyl chloride (SOCl2).

Step 2: The resulting benzoyl chloride is then reacted with propylamine to form the propylamide derivative.

Step 3: Finally, the propylamide derivative is treated with sulfonyl chloride to introduce the sulfonyl group, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Propylsulfamoyl benzoate can undergo nucleophilic substitution where nucleophiles such as amines or alcohols attack the carbon atom bonded to the sulfur atom in the sulfamoyl group, leading to various derivatives.

Hydrolysis Reactions

In aqueous environments, this compound can hydrolyze back into its constituent parts—benzoic acid and propanol—under acidic or basic conditions. This reaction is essential for understanding its stability and reactivity in biological systems.

Rearrangement Reactions

Under certain conditions, this compound may undergo rearrangement reactions, potentially forming new compounds with altered biological activity.

-

Research Findings and Applications

Recent studies have highlighted the significance of sulfamoyl compounds in medicinal chemistry, particularly their antibacterial properties. For instance, sulfamoyl derivatives have shown promising results against various bacterial strains . The structure-activity relationship studies indicate that modifications on the benzene ring or sulfamoyl group can enhance biological activity.

The following table summarizes key reaction conditions for synthesizing and reacting this compound:

This compound is a versatile compound with significant potential in pharmaceutical applications due to its reactive functional groups. Understanding its chemical reactions not only aids in synthetic methodologies but also enhances its application in drug development. Ongoing research into its derivatives continues to unveil new therapeutic possibilities.

-

References

Due to the constraints of this format, specific references have been cited throughout the text rather than listed separately. Please consult academic databases for more detailed studies on this compound and related compounds for further information.

Scientific Research Applications

Propylsulfamoyl benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of propylsulfamoyl benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Alkyl Benzoates

Key Findings:

Structural Differences :

- Longer alkyl chains (e.g., hexyl, propyl) increase lipophilicity, enhancing solubility in organic solvents and permeability in biological systems .

- Shorter chains (e.g., methyl, ethyl) are more volatile, making them suitable for fragrances .

Biological Activity :

- Propyl benzoate exhibits moderate antimicrobial properties compared to benzyl benzoate, which is used as a scabicide .

- In microbial degradation studies, benzoate derivatives (including propyl benzoate) are metabolized via the benzoate pathway , with Rhodococcus sp. CS-1 showing enzymatic activity for aromatic compound degradation .

Toxicity :

- Toxicity decreases with longer alkyl chains. For example, propyl benzoate (LD₅₀ 3,500 mg/kg) is less acutely toxic than methyl benzoate (LD₅₀ 1,170 mg/kg) .

Limitations of the Evidence

Propylsulfamoyl Benzoate: No data on this compound were found in the provided sources.

Data Gaps: The evidence lacks detailed pharmacokinetic or mechanistic studies on alkyl benzoates.

Q & A

Q. What safeguards are critical when designing human trials involving this compound?

- Methodological Answer : Adhere to ICH-GCP guidelines:

- Inclusion Criteria : Age, comorbidities, and prior medication history documented.

- Blinding : Double-blind, placebo-controlled design with randomization (block size 4–6).

- Data Monitoring : Independent DSMB to review adverse events (AEs) and efficacy endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.